An In-depth Technical Guide to m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS) and its Precursors
An In-depth Technical Guide to m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS) and its Precursors
This guide provides a comprehensive technical overview of m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), a pivotal heterobifunctional crosslinking agent in bioconjugation chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis of its precursors, the chemical properties of MBS, and its applications in creating stable bioconjugates. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into optimizing conjugation strategies.
Introduction: The Role of Heterobifunctional Crosslinkers in Bioconjugation
In the realm of life sciences and therapeutic development, the ability to covalently link different biomolecules with precision is paramount. This process, known as bioconjugation, is fundamental to creating antibody-drug conjugates (ADCs), enzyme-linked immunosorbent assays (ELISAs), and various other diagnostic and therapeutic tools.[1] Heterobifunctional crosslinkers are indispensable reagents in this field, possessing two distinct reactive moieties that can selectively couple with different functional groups on biomolecules.[2]
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) is a classic example of such a reagent, featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that targets sulfhydryl (thiol) groups.[3][4] This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, minimizing the formation of unwanted homodimers.[5] This guide will provide an in-depth exploration of MBS, from its synthesis to its practical applications.
Synthesis and Precursors: From 3-Aminobenzoic Acid to MBS
The journey to the versatile MBS crosslinker begins with simpler precursors. Understanding the synthetic pathway is crucial for appreciating the reagent's properties and for potential in-house preparation of derivatives. The synthesis of MBS typically involves a multi-step process, starting from 3-aminobenzoic acid.
Synthesis of 3-Maleimidobenzoic Acid
The first key intermediate is 3-Maleimidobenzoic acid. This is typically synthesized by reacting 3-aminobenzoic acid with maleic anhydride to form a maleamic acid intermediate, which is then cyclized to the maleimide.
Experimental Protocol: Synthesis of 3-Maleimidobenzoic Acid
-
Formation of the Maleamic Acid: Dissolve 3-aminobenzoic acid in a suitable solvent such as glacial acetic acid. Add an equimolar amount of maleic anhydride portion-wise while stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours to ensure complete formation of the maleamic acid intermediate.
-
Cyclization to the Maleimide: To the solution containing the maleamic acid, add a dehydrating agent such as a mixture of acetic anhydride and sodium acetate. Heat the reaction mixture to 80-100 °C for 2-3 hours to effect cyclization.
-
Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the 3-Maleimidobenzoic acid. Filter the solid, wash it with cold water, and then recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the purified product.
Synthesis of 3-Maleimidobenzoic Acid Chloride
The next step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride or oxalyl chloride.[6][7]
Experimental Protocol: Synthesis of 3-Maleimidobenzoic Acid Chloride [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 3-Maleimidobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Reaction: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting pale yellow solid is 3-Maleimidobenzoic acid chloride, which is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Synthesis of m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS)
The final step is the reaction of the acid chloride with N-hydroxysuccinimide to form the stable, amine-reactive NHS ester.
Experimental Protocol: Synthesis of m-Maleimidobenzoyl-N-hydroxysuccinimide Ester (MBS)
-
Reaction Setup: Dissolve N-hydroxysuccinimide (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like anhydrous dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acid Chloride: Cool the solution in an ice bath. Slowly add a solution of 3-Maleimidobenzoic acid chloride (1.0 equivalent) in the same dry solvent to the N-hydroxysuccinimide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute acid (e.g., 0.1 M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure MBS.
The overall synthetic pathway is depicted in the following diagram:
Caption: Synthetic pathway of MBS from 3-Aminobenzoic Acid.
Physicochemical and Reactivity Profile of MBS
MBS is a crystalline solid with a defined set of properties that dictate its use in bioconjugation.[8][9]
| Property | Value | Source |
| CAS Number | 58626-38-3 | [4] |
| Molecular Formula | C₁₅H₁₀N₂O₆ | [8] |
| Molecular Weight | 314.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 175-177 °C | [8] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and DMF | [8][10] |
| Spacer Arm Length | 7.3 Å | [1][3] |
The utility of MBS stems from the orthogonal reactivity of its two functional groups: the NHS ester and the maleimide.
NHS Ester Reactivity with Primary Amines
The NHS ester of MBS reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][11] This reaction is most efficient at a slightly alkaline pH of 7.2-8.5.[12] At this pH, a sufficient concentration of the deprotonated, nucleophilic amine is present to attack the carbonyl carbon of the NHS ester.[13] It is important to avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.[12]
A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[11] The half-life of an NHS ester can range from 4-5 hours at pH 7 and 0°C to just 10 minutes at pH 8.6 and 4°C.[12] Therefore, it is crucial to perform the conjugation promptly after dissolving the MBS and to carefully control the pH.
Caption: Reaction of MBS NHS ester with a primary amine.
Maleimide Reactivity with Sulfhydryls
The maleimide group of MBS reacts specifically with sulfhydryl groups, found in cysteine residues, to form a stable thioether linkage.[14] This reaction is most efficient in the pH range of 6.5-7.5.[15] Above pH 7.5, the maleimide group can also react with primary amines, and the maleimide ring becomes more susceptible to hydrolysis, thus reducing the specificity of the conjugation.[14][15]
For successful conjugation, the sulfhydryl groups must be in their reduced form. Disulfide bonds within proteins must be cleaved using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) prior to reaction with the maleimide.[16][17] It is important to remove the reducing agent before adding the maleimide-containing reagent to prevent it from capping the maleimide groups.
Caption: Reaction of the maleimide group with a sulfhydryl.
Applications of MBS in Bioconjugation
The unique properties of MBS make it a valuable tool in a wide range of applications.
-
Antibody-Enzyme Conjugates: MBS is widely used to prepare conjugates for immunoassays like ELISA, where an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is linked to an antibody for signal amplification.[1]
-
Hapten-Carrier Conjugation: For the production of antibodies against small molecules (haptens), these haptens are first conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), using MBS to elicit a robust immune response.[5][18]
-
Antibody-Drug Conjugates (ADCs): In the field of targeted therapy, MBS and similar crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies that specifically target tumor cells.[1]
-
Protein-Peptide Conjugation: MBS is used to link peptides to proteins for various applications, including immunological studies and the development of synthetic vaccines.[5][19]
-
Immobilization of Biomolecules: Proteins and other biomolecules can be immobilized on solid supports functionalized with either amine or sulfhydryl groups using MBS.
Experimental Protocols for Bioconjugation with MBS
The following is a generalized two-step protocol for conjugating an amine-containing protein (Protein 1) to a sulfhydryl-containing molecule (Molecule 2).
Step 1: Activation of Protein 1 with MBS
Objective: To react the NHS ester of MBS with the primary amines of Protein 1, introducing maleimide groups onto the protein.
Materials:
-
Protein 1 (in an amine-free buffer, e.g., PBS, at pH 7.2-7.5)
-
MBS
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare MBS Solution: Immediately before use, dissolve MBS in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 3.14 mg of MBS in 1 mL of DMSO.[10]
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved MBS to the Protein 1 solution. The final concentration of the organic solvent should ideally be below 10% to maintain protein stability.[10]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[10]
-
Removal of Excess MBS: Remove the unreacted MBS using a desalting column equilibrated with a suitable buffer for the next step (e.g., a phosphate buffer at pH 6.5-7.2). This step is critical to prevent the unreacted MBS from reacting with Molecule 2 in the subsequent step.
Step 2: Conjugation of Maleimide-Activated Protein 1 with Molecule 2
Objective: To react the maleimide groups on the activated Protein 1 with the sulfhydryl groups of Molecule 2.
Materials:
-
Maleimide-activated Protein 1 (from Step 1)
-
Molecule 2 (containing free sulfhydryl groups)
-
Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.2)
Procedure:
-
Prepare Molecule 2: Ensure that Molecule 2 has free, reduced sulfhydryl groups. If necessary, treat with a reducing agent and subsequently remove the reducing agent.
-
Conjugation Reaction: Add Molecule 2 to the solution of maleimide-activated Protein 1. A slight molar excess of Molecule 2 may be used to ensure complete reaction with the activated protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or affinity chromatography, to separate the desired conjugate from unreacted molecules and byproducts.
Storage and Handling of MBS
MBS is sensitive to moisture and should be stored desiccated at -20°C.[8][15] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture inside.[15] Stock solutions of MBS are not recommended as the NHS ester is prone to hydrolysis.[15] It is best to prepare fresh solutions of the crosslinker immediately before each use.[10]
Conclusion
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) is a powerful and versatile tool for the covalent linkage of biomolecules. Its heterobifunctional nature allows for controlled and specific conjugation of amine- and sulfhydryl-containing molecules, which is essential for the development of a wide array of bioconjugates for research, diagnostic, and therapeutic purposes. A thorough understanding of its synthesis, reactivity, and proper handling is key to harnessing its full potential in the laboratory.
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ResearchGate. (n.d.). Structure of m-maleimidobenzoyl-N-hydroxysulfosuccinimide ester.... Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Para-maleimidobenzoyl chloride. Retrieved from [Link]
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G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]
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LabMart. (n.d.). Thermo Scientific™ MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester). Retrieved from [Link]
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